synthesis and characterization of 3-[(4-Chlorophenyl)amino]propanenitrile
synthesis and characterization of 3-[(4-Chlorophenyl)amino]propanenitrile
An In-depth Technical Guide to the Synthesis and Characterization of 3-[(4-Chlorophenyl)amino]propanenitrile
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 3-[(4-Chlorophenyl)amino]propanenitrile. The synthesis is achieved via a catalyzed Michael addition, specifically the cyanoethylation of 4-chloroaniline. This document outlines the causal factors influencing experimental choices, from catalyst selection to purification strategies. It further details a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to ensure the unequivocal confirmation of the molecular structure and a high degree of purity. This guide is intended for researchers and professionals in medicinal chemistry and drug development, providing both the procedural steps and the scientific rationale necessary for successful replication and validation.
Principles of Synthesis: The Cyanoethylation of 4-Chloroaniline
The synthesis of 3-[(4-Chlorophenyl)amino]propanenitrile is most effectively achieved through the cyanoethylation of 4-chloroaniline. This reaction is a conjugate addition (Michael addition) of the amine to the electron-deficient alkene, acrylonitrile.
Reaction Causality: The nitrogen atom of the primary aromatic amine (4-chloroaniline) possesses a lone pair of electrons, rendering it nucleophilic. Acrylonitrile, with its electron-withdrawing nitrile group (-C≡N), polarizes the carbon-carbon double bond, creating an electrophilic β-carbon that is susceptible to nucleophilic attack.
Catalyst Selection: While this reaction can proceed without a catalyst, it is often slow, and side reactions, such as the formation of the bis-cyanoethylated product, can occur. The use of a cupric acetate monohydrate catalyst is highly recommended. Cupric acetate has been demonstrated to be a superior catalyst for the monocyanoethylation of aromatic amines, particularly those that are sterically hindered or deactivated by electron-withdrawing groups, as it facilitates the reaction under milder conditions and improves yields.[1][2]
Synthesis Pathway Diagram
Caption: Reaction scheme for the cupric acetate-catalyzed synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Safety First: 4-Chloroaniline is toxic and a suspected carcinogen; it can be absorbed through the skin.[3][4] Acrylonitrile is a flammable, toxic, and carcinogenic liquid. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
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Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4-chloroaniline (12.75 g, 0.1 mol), cupric acetate monohydrate (0.40 g, 0.002 mol), and glacial acetic acid (6.0 g, 0.1 mol).
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Reagent Addition: While stirring the mixture, add acrylonitrile (10.6 g, 0.2 mol) dropwise over 15 minutes. The addition is exothermic; maintain the internal temperature below 50°C using a water bath if necessary.
-
Rationale: A slight excess of acrylonitrile is used to ensure complete consumption of the limiting reagent, 4-chloroaniline. Acetic acid serves as both a solvent and a co-catalyst.
-
-
Reaction: Heat the mixture to 60-70°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane:Ethyl Acetate).
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Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Add 50 mL of 10% aqueous sodium hydroxide solution to neutralize the acetic acid and precipitate the product. The pH should be > 8. c. Extract the aqueous mixture with three 50 mL portions of chloroform or dichloromethane. d. Combine the organic extracts and wash them with two 25 mL portions of water to remove any remaining inorganic salts.[5]
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Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallization
Purification is critical to remove unreacted starting materials, the catalyst, and any side products. Recrystallization is an effective method for purifying the solid product based on differences in solubility.
Detailed Experimental Protocol: Purification
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Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Based on solubility data, ethanol is an excellent solvent for this purpose.[6]
-
Dissolution: Add a minimal amount of hot ethanol to the crude product with gentle heating and stirring until the solid is fully dissolved.
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Rationale: Using the minimum volume of hot solvent ensures that the solution is saturated upon cooling, maximizing the yield of recrystallized product.
-
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to induce complete crystallization.
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing & Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface. Dry the crystals in a vacuum oven at 40-50°C to a constant weight. The expected product is a solid with a melting point of 72-73°C.[6]
Characterization: Structure and Purity Verification
A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.
Overall Characterization Workflow
Caption: The integrated workflow from synthesis to final analytical verification.
Physical Characterization: Melting Point
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Protocol: A small sample of the dried, purified product is packed into a capillary tube and its melting point is determined using a standard melting point apparatus.
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Expected Result: A sharp melting point in the range of 72-73°C indicates high purity.[6] A broad or depressed melting range suggests the presence of impurities.
Spectroscopic Characterization
IR spectroscopy is used to identify the key functional groups present in the molecule.
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Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Interpretation: The IR spectrum is analyzed for characteristic absorption bands. For analogous compounds like 3-(phenylamino)propanenitrile, key peaks are observed for N-H, aromatic C-H, and C≡N stretching.[7][8]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3350 - 3450 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| C≡N (Nitrile) | Stretch | 2240 - 2260 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 700 - 850 |
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
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Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer to obtain ¹H and ¹³C spectra.
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Interpretation of ¹H NMR Spectrum: The spectrum should show distinct signals corresponding to the aromatic protons, the secondary amine proton, and the two methylene groups of the propanenitrile chain. Key features to look for are:
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Aromatic Protons: Two doublets in the ~6.5-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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Amine Proton: A broad singlet (or triplet if coupled) that can vary in chemical shift depending on concentration and solvent.
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Methylene Protons (-CH₂-): Two triplets in the ~2.5-3.5 ppm region, mutually coupled. The -CH₂- group adjacent to the nitrile will be further downfield than the -CH₂- group adjacent to the nitrogen.
-
-
Interpretation of ¹³C NMR Spectrum: The spectrum should show the correct number of carbon signals: four for the aromatic ring (due to symmetry), one for the nitrile carbon, and two for the aliphatic carbons.
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Protocol: The sample is introduced into a mass spectrometer, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Interpretation: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.63 g/mol ).[9][10][11] A key feature will be the isotopic pattern for the chlorine atom: a pair of peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Purity Assessment: Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods for quantitative purity analysis.[][13][14]
-
Protocol (General HPLC):
-
A reverse-phase C18 column is typically used.
-
The mobile phase is often a mixture of acetonitrile and water, possibly with a modifier like formic acid for MS compatibility.[15]
-
A standard solution of the purified compound is prepared in the mobile phase and injected.
-
Detection is commonly performed with a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm).
-
-
Interpretation: A highly pure sample will show a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Interplay of Characterization Techniques
Caption: How complementary analytical techniques provide convergent evidence for structure and purity.
Data Summary
| Property | Method | Expected Result | Reference |
| Molecular Formula | - | C₉H₉ClN₂ | [9] |
| Molecular Weight | Mass Spectrometry | 180.63 g/mol | [9][10] |
| Appearance | Visual Inspection | White to pale yellow solid | [4] |
| Melting Point | Capillary Method | 72-73 °C | [6] |
| IR (C≡N Stretch) | FTIR/ATR | ~2250 cm⁻¹ | [7] |
| ¹H NMR (Aromatic) | NMR (400 MHz, CDCl₃) | Two doublets, ~6.5-7.5 ppm | N/A |
| Purity | HPLC/GC | >98% (typical target) | [15] |
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of 3-[(4-Chlorophenyl)amino]propanenitrile. By employing a catalyzed cyanoethylation reaction followed by a straightforward purification protocol, the target compound can be obtained in good yield and high purity. The subsequent analytical workflow, combining spectroscopic and chromatographic techniques, provides a self-validating system to unequivocally confirm the molecular identity and purity of the final product, meeting the stringent standards required for research and development in the pharmaceutical sciences.
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NIST. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances, 10(52), 31563–31570. [Link]
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Heininger, S. A. (1957). Cupric Acetate Catalyzed Monocyanoethylation of Aromatic Amines. Journal of Organic Chemistry, 22(10), 1213-1216. Abstract available at ResearchGate. [Link]
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Swamy, G. N., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(3), 1060-1066. [Link]
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SIELC Technologies. (2018). Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]
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NIST. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Propanenitrile, 3-(phenylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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Singh, B., & Kumar, R. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
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![Chemical Structure of 3-[(4-Chlorophenyl)amino]propanenitrile](https://via.placeholder.com/300x150.png?text=Cl-Ph-NH-CH2-CH2-CN)
